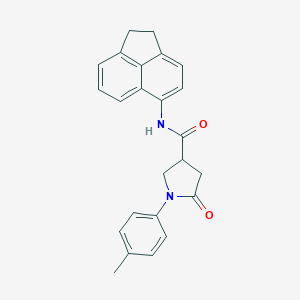![molecular formula C19H19N3O4S B278700 ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278700.png)
ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate is a chemical compound that has been widely studied for its potential applications in various fields. This compound has been synthesized using different methods and has been found to have promising effects on the biochemical and physiological processes in living organisms.
Mecanismo De Acción
Further studies can be conducted to understand the mechanism of action of this compound at the molecular level.
3. Development of Derivatives: Derivatives of ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate can be synthesized and tested for their biological activity.
4. In vivo Studies: In vivo studies can be conducted to evaluate the efficacy and safety of this compound in animal models.
Conclusion:
Ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate is a compound that has been extensively studied for its potential applications in various fields of research. It has been found to have potent activity against various biological targets and has several advantages and limitations for lab experiments. Further research on this compound can lead to the development of novel drugs and therapies for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate has several advantages and limitations for lab experiments. Some of these are:
Advantages:
1. Potent Activity: This compound has been found to have potent activity against various biological targets.
2. Versatile: Ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate has been found to have a wide range of applications in various fields of research.
Limitations:
1. Toxicity: This compound has been found to be toxic at high concentrations, which limits its use in certain experiments.
2. Solubility: Ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate has limited solubility in water, which makes it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate. Some of these are:
1. Development of Novel
Métodos De Síntesis
The synthesis of ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate has been reported in various research studies. One of the commonly used methods involves the reaction of 5-ethyl-2-thiophene carboxylic acid with ethyl chloroformate and 4-oxoquinazoline-3-acetic acid in the presence of triethylamine. This reaction results in the formation of the desired compound in good yields.
Aplicaciones Científicas De Investigación
Ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate has been extensively studied for its potential applications in various fields of research. It has been found to have promising effects on the biochemical and physiological processes in living organisms. Some of the scientific research applications of this compound include:
1. Anticancer Activity: Ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate has been found to have potent anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells by activating the caspase-dependent pathway.
2. Antimicrobial Activity: This compound has also been found to have antimicrobial activity against various bacterial and fungal strains. It inhibits the growth of these microorganisms by disrupting their cell membranes.
3. Anti-inflammatory Activity: Ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate |
|---|---|
Fórmula molecular |
C19H19N3O4S |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
ethyl 5-ethyl-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H19N3O4S/c1-3-12-9-14(19(25)26-4-2)17(27-12)21-16(23)10-22-11-20-15-8-6-5-7-13(15)18(22)24/h5-9,11H,3-4,10H2,1-2H3,(H,21,23) |
Clave InChI |
BGZVSFZEXSRJSF-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C(=O)OCC |
SMILES canónico |
CCC1=CC(=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B278623.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278628.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B278630.png)





![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B278638.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278641.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278646.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)